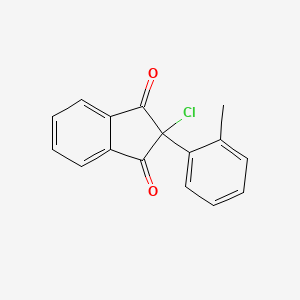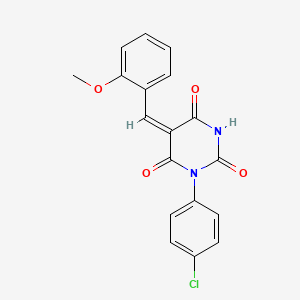
ethyl 4-(6-bromohexanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Ethyl 4-(6-bromohexanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known as "6-Bromo-4-(2-carboxyethyl)-3,5-dimethylpyrrole-2-carboxylic acid ethyl ester" and has a molecular weight of 390.35 g/mol.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(6-bromohexanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in the development of various diseases.
Biochemical and Physiological Effects:
Ethyl 4-(6-bromohexanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 4-(6-bromohexanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for certain enzymes and proteins, which makes it an ideal tool for studying their function. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Ethyl 4-(6-bromohexanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. One potential direction is to further investigate its mechanism of action and to identify the specific enzymes or proteins that it targets. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of new synthetic methods for this compound may also be an area of future research.
Aplicaciones Científicas De Investigación
Ethyl 4-(6-bromohexanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has been used in various scientific research applications, including medicinal chemistry, biochemistry, and drug discovery. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 4-(6-bromohexanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-4-20-15(19)14-10(2)13(11(3)17-14)12(18)8-6-5-7-9-16/h17H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWQFFACFFUFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)CCCCCBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(6-bromohexanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-fluoro-N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}quinoline-2-carboxamide](/img/structure/B3838501.png)
![4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol](/img/structure/B3838509.png)
![3,3'-{methylenebis[(2-methoxy-4,1-phenylene)imino]}bis[1-(4-bromophenyl)-2-propen-1-one]](/img/structure/B3838513.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3838518.png)
![3-(5-bromo-2-furyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838520.png)
![1-methyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3838522.png)
![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol](/img/structure/B3838530.png)



![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838559.png)


![tetrabutyl [(butoxyphosphoryl)bis(methylene)]bis(phosphonate)](/img/structure/B3838617.png)